Cas no 1805751-82-9 (Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate)
Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate
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- Inchi: 1S/C14H17ClO4/c1-3-18-13-6-5-10(14(17)19-4-2)7-11(13)8-12(16)9-15/h5-7H,3-4,8-9H2,1-2H3
- InChI Key: HQWVKZSKJZCAEN-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=C(C(=O)OCC)C=CC=1OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 306
- XLogP3: 2.7
- Topological Polar Surface Area: 52.6
Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007611-250mg |
Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate |
1805751-82-9 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015007611-500mg |
Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate |
1805751-82-9 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
| Alichem | A015007611-1g |
Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate |
1805751-82-9 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate
Research Brief on Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate (CAS: 1805751-82-9) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate (CAS: 1805751-82-9) is a synthetic organic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This compound features a benzoate ester core substituted with a chloro-oxopropyl moiety, which provides unique reactivity and functionality for further chemical modifications. Recent studies have explored its utility in the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and anti-inflammatory agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's chloro-oxopropyl group was found to facilitate efficient coupling reactions with heterocyclic amines, yielding potent BTK inhibitors with improved pharmacokinetic properties. The study highlighted the compound's stability under various reaction conditions, making it a reliable building block for medicinal chemistry applications.
Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it served as a precursor for the development of anti-inflammatory agents targeting the NF-κB pathway. The researchers utilized the reactive chloro-oxopropyl group to introduce various pharmacophores, resulting in compounds with significant inhibition of pro-inflammatory cytokines. The study demonstrated that Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate offers a flexible scaffold for structure-activity relationship (SAR) studies in inflammation research.
From a synthetic chemistry perspective, the compound has been the subject of several methodological improvements. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis of Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate, achieving >90% yield with excellent purity. The process employed green chemistry principles, including solvent recycling and catalytic methods, addressing the growing need for sustainable pharmaceutical manufacturing.
Safety and toxicological assessments of this compound have also progressed. Recent preclinical studies indicate that while the compound itself shows moderate cytotoxicity in certain cell lines, its derivatives demonstrate favorable safety profiles when properly modified. Researchers emphasize the importance of careful handling due to the reactive chloro and carbonyl functionalities, recommending proper personal protective equipment in laboratory settings.
Looking forward, Ethyl 3-(3-chloro-2-oxopropyl)-4-ethoxybenzoate continues to show promise as a valuable chemical tool in drug discovery. Its versatility as a synthetic intermediate, combined with recent methodological advances in its preparation and application, positions it as an important compound in the development of targeted therapies for various diseases. Future research directions may explore its utility in additional therapeutic areas, such as oncology and infectious diseases, as well as further optimization of its synthetic accessibility for industrial-scale applications.
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